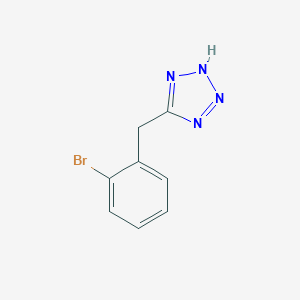

5-(2-Bromo-benzyl)-2H-tetrazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-[(2-bromophenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKVLTFPPVHLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(2-Bromo-benzyl)-2H-tetrazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a significant class of nitrogen-rich five-membered heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. Their ability to act as bioisosteres for carboxylic acids, coupled with their metabolic stability, makes them valuable moieties in the design of novel therapeutic agents. This technical guide focuses on a specific derivative, 5-(2-Bromo-benzyl)-2H-tetrazole, providing a comprehensive overview of its chemical structure, properties, synthesis, and potential applications. Due to the limited availability of specific experimental data for this particular ortho-isomer, this guide supplements known information with data from closely related compounds and general principles of tetrazole chemistry.

Chemical Structure and Properties

The chemical structure of this compound consists of a tetrazole ring substituted at the 5-position with a 2-bromobenzyl group. The "2H" designation indicates that the hydrogen atom is located on the second nitrogen of the tetrazole ring.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available data and includes comparative data for the closely related para-isomer, 5-(4-Bromobenzyl)-2H-tetrazole, for reference.

| Property | This compound | 5-(4-Bromobenzyl)-2H-tetrazole |

| CAS Number | 193813-85-3[1] | 127152-64-1 |

| Molecular Formula | C₈H₇BrN₄[1] | C₈H₇BrN₄ |

| Molecular Weight | 239.07 g/mol [1] | 239.08 g/mol |

| Melting Point | Data not available | 174-180 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Synthesis and Characterization

General Synthetic Approach

The synthesis would likely proceed via the reaction of 2-bromobenzyl cyanide with an azide, such as sodium azide, in the presence of a Lewis acid catalyst.

Caption: General synthetic workflow for 5-(substituted-benzyl)-tetrazoles.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-bromobenzyl cyanide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 equivalents) and a Lewis acid catalyst like zinc chloride (0.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to protonate the tetrazole ring.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons of the bromobenzyl group and a singlet for the methylene (-CH₂-) protons. The position of the N-H proton signal would depend on the tautomeric form and solvent.

-

¹³C NMR would display signals corresponding to the carbons of the bromobenzyl group and the tetrazole ring.

-

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching, C=N and N=N stretching of the tetrazole ring, and C-H and C-Br stretching of the bromobenzyl group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications in Drug Development

Tetrazole-containing compounds are known to exhibit a wide range of biological activities. While the specific biological profile of this compound has not been reported, its structural features suggest potential for investigation in several therapeutic areas. The tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.

Hypothetical Biological Screening Workflow

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

Caption: A general workflow for biological screening of a novel chemical entity.

Signaling Pathways

There is currently no information available in the scientific literature linking this compound to any specific signaling pathways. Research into the biological activity of this compound would be required to elucidate its mechanism of action and its effects on cellular signaling.

Conclusion

This compound is a tetrazole derivative with potential for applications in medicinal chemistry. While specific experimental data for this compound is scarce, its synthesis can be approached through established methods for 5-substituted tetrazoles. Further research is needed to fully characterize its physicochemical properties, biological activities, and potential therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

Physicochemical Characteristics of 5-(2-Bromo-benzyl)-2H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and spectral properties of 5-(2-Bromo-benzyl)-2H-tetrazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of similar tetrazole derivatives to present a predictive but thorough analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving tetrazole-based compounds.

Core Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 193813-85-3 | [1] |

| Molecular Formula | C₈H₇BrN₄ | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Appearance | White to off-white solid | Predicted based on similar compounds. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Predicted based on the structure. |

| pKa | ~4-5 | Estimated based on the acidic nature of the tetrazole ring proton. |

Synthesis and Experimental Protocols

The synthesis of 5-(substituted-benzyl)-2H-tetrazoles can be achieved through several established methods for the formation of the tetrazole ring. A common and effective approach is the [3+2] cycloaddition of an azide source with a nitrile.

General Synthesis Workflow

The logical flow for the synthesis of this compound typically involves the reaction of 2-(2-bromophenyl)acetonitrile with an azide salt in the presence of a catalyst.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common methods for the synthesis of 5-substituted-1H-tetrazoles.[2][3]

Materials:

-

2-(2-bromophenyl)acetonitrile

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-bromophenyl)acetonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 to 3 equivalents) and zinc chloride (0.5 to 1 equivalent) to the solution.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding an aqueous solution of hydrochloric acid to neutralize the excess azide and protonate the tetrazole. This step should be performed in a well-ventilated fume hood as hydrazoic acid (HN₃) is toxic and explosive.

-

The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration.

-

If the product does not precipitate, perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. The expected spectral data are outlined below based on the analysis of similar compounds.[2][4][5]

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Data |

| ¹H NMR | * ~15-17 ppm (broad singlet, 1H): N-H proton of the tetrazole ring.[2] * ~7.2-7.6 ppm (multiplet, 4H): Aromatic protons of the bromobenzyl group. * ~4.3 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.[2][5] |

| ¹³C NMR | * ~155 ppm: Carbon of the tetrazole ring.[2] * ~120-135 ppm: Aromatic carbons of the bromobenzyl group. * ~30 ppm: Methylene carbon (-CH₂-) of the benzyl group.[2] |

| IR Spectroscopy (cm⁻¹) | * ~3000-3200 (broad): N-H stretching of the tetrazole ring. * ~2500-2800 (broad): C-H stretching. * ~1400-1600: N=N and C=N stretching of the tetrazole ring.[4] * ~1000-1100: C-N stretching. * ~750: C-Br stretching. |

| Mass Spectrometry (MS) | * [M+H]⁺: Expected at m/z 240.00 and 242.00 in an approximate 1:1 ratio due to the presence of the bromine atom. * Fragmentation: Common fragmentation patterns for tetrazoles include the loss of N₂ (28 Da) or HN₃ (43 Da).[6][7] |

Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been reported, tetrazole derivatives are a significant class of compounds in medicinal chemistry.[8][9][10] They are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[11]

Derivatives of tetrazoles have been shown to exhibit a wide range of biological activities, including:

-

Antihypertensive

-

Anticancer

-

Antibacterial and Antifungal[12]

-

Anti-inflammatory

-

Anticonvulsant

The specific activity of this compound would depend on its interaction with biological targets, which would need to be determined through experimental screening and assays. No specific signaling pathways have been elucidated for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound based on its chemical structure and the known properties of related tetrazole compounds. The provided synthesis protocol and predicted spectral data offer a strong starting point for researchers interested in the preparation and characterization of this molecule. Further experimental investigation is necessary to definitively determine its physical properties and to explore its potential biological activities.

References

- 1. This compound - Anichem [anichemllc.com]

- 2. rsc.org [rsc.org]

- 3. scielo.org.za [scielo.org.za]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]

- 6. mdpi.com [mdpi.com]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. phmethods.net [phmethods.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistryjournals.net [chemistryjournals.net]

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Bromo-benzyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and characterization of the novel heterocyclic compound, 5-(2-Bromo-benzyl)-2H-tetrazole. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target molecule and its key intermediate. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry. They are often employed as bioisosteres for carboxylic acids, enhancing the pharmacokinetic and metabolic profiles of drug candidates. The target molecule, this compound, is a disubstituted tetrazole, a scaffold that has garnered interest for its potential pharmacological activities. This guide outlines a robust two-step synthetic route to this compound, commencing with the formation of the tetrazole ring via a [3+2] cycloaddition, followed by a regioselective N-alkylation.

Synthetic Pathway

The synthesis of this compound is accomplished through a two-step process. The initial step involves the formation of 5-(2-Bromobenzyl)-1H-tetrazole from 2-(2-bromophenyl)acetonitrile and sodium azide. The subsequent step is the selective alkylation of the tetrazole ring at the N2 position using 2-bromobenzyl bromide to yield the final product.

The mechanism of the initial [3+2] cycloaddition involves the activation of the nitrile by a Lewis acid (e.g., ZnCl₂), facilitating the nucleophilic attack of the azide anion.

Experimental Protocols

3.1. Synthesis of 5-(2-Bromobenzyl)-1H-tetrazole (Intermediate)

-

Materials: 2-(2-Bromophenyl)acetonitrile, Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂), Dimethylformamide (DMF), Hydrochloric Acid (HCl), Ethyl Acetate, Deionized Water.

-

Procedure:

-

To a stirred solution of 2-(2-bromophenyl)acetonitrile (1.0 eq) in DMF, sodium azide (1.2 eq) and zinc chloride (1.1 eq) are added.

-

The reaction mixture is heated to 120 °C and stirred for 24 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and acidified with 1M HCl to pH ~2.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-(2-bromobenzyl)-1H-tetrazole as a solid.

-

3.2. Synthesis of this compound (Final Product)

-

Materials: 5-(2-Bromobenzyl)-1H-tetrazole, 2-Bromobenzyl bromide, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN), Deionized Water, Ethyl Acetate.

-

Procedure:

-

To a solution of 5-(2-bromobenzyl)-1H-tetrazole (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

2-Bromobenzyl bromide (1.1 eq) is added dropwise to the suspension.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to isolate the desired this compound isomer.

-

Data Presentation

4.1. Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Predicted Melting Point (°C) |

| 5-(2-Bromobenzyl)-1H-tetrazole | C₈H₇BrN₄ | 239.08 | 85-95 | 130-134[1] |

| This compound | C₁₅H₁₁Br₂N₄ | 407.09 | 40-60 | Not Reported |

4.2. Characterization Data

The characterization of the synthesized compounds will be performed using standard analytical techniques. The expected spectral data are summarized below.

Table 1: Predicted Spectroscopic Data for 5-(2-Bromobenzyl)-1H-tetrazole

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 16.23 (br s, 1H, NH), 7.60-7.20 (m, 4H, Ar-H), 4.27 (s, 2H, CH₂)[1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 156.0, 135.5, 132.8, 131.5, 129.5, 128.0, 122.5, 29.0 |

| IR (KBr, cm⁻¹) | 3200-2800 (N-H), 3050 (Ar C-H), 1600 (C=N), 1450 (N=N), 750 (C-Br) |

| MS (ESI) | m/z: 238.9 [M-H]⁻ |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.60-7.10 (m, 8H, Ar-H), 5.80 (s, 2H, N-CH₂), 4.30 (s, 2H, C-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165.0, 136.0, 134.5, 133.0, 131.0, 129.0, 128.5, 127.5, 123.0, 55.0, 30.0 |

| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2950 (C-H), 1600 (C=N), 1450 (N=N), 750 (C-Br) |

| MS (ESI) | m/z: 406.9 [M+H]⁺ |

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined two-step synthetic strategy is based on well-established chemical transformations, ensuring a high probability of success for researchers in the field. The provided experimental protocols and predicted characterization data will serve as a valuable resource for the preparation and identification of this novel compound, facilitating further investigation into its potential applications in drug discovery and development.

References

An In-depth Technical Guide on the Spectroscopic and Biological Landscape of 5-(2-Bromo-benzyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-Bromo-benzyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data in public databases, this document focuses on established protocols for the characterization of tetrazole derivatives, summarizes potential biological activities based on related compounds, and presents a logical workflow for its synthesis and analysis.

Spectroscopic Data: A Note on Availability

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 1H | Aromatic CH |

| ~7.35 | Triplet | 1H | Aromatic CH |

| ~7.20 | Triplet | 1H | Aromatic CH |

| ~7.10 | Doublet | 1H | Aromatic CH |

| ~5.80 | Singlet | 2H | CH₂ |

| ~9.50 | Singlet | 1H | Tetrazole NH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | Tetrazole C5 |

| ~137.5 | Aromatic C-Br |

| ~133.0 | Aromatic CH |

| ~130.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~125.0 | Aromatic C |

| ~122.0 | Aromatic CH |

| ~30.0 | CH₂ |

Solvent: DMSO-d₆

Experimental Protocols

The following sections detail standardized experimental protocols for the synthesis and characterization of tetrazole derivatives, which would be applicable to this compound.

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.

Workflow for the Synthesis of this compound

Caption: General synthesis workflow for this compound.

Materials:

-

2-Bromophenylacetonitrile

-

Sodium azide

-

Ammonium chloride

-

Dimethylformamide (DMF)

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-bromophenylacetonitrile in DMF.

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture at 100-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the definitive assignment of proton and carbon signals.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, the tetrazole scaffold is a well-known pharmacophore in medicinal chemistry.[1][2] Tetrazole derivatives have been reported to exhibit a wide range of biological activities.[3]

Logical Relationship of Tetrazole Derivatives to Biological Activities

Caption: Known biological activities associated with the tetrazole core structure.

Based on the activities of related compounds, this compound could potentially be investigated for the following therapeutic areas:

-

Antimicrobial Activity: Many tetrazole derivatives have shown promise as antibacterial and antifungal agents.[1]

-

Anticancer Activity: The tetrazole ring is present in some compounds evaluated for their anticancer properties.[3]

-

Anti-inflammatory and Analgesic Effects: Substituted tetrazoles have been explored for their potential to reduce inflammation and pain.

-

Antihypertensive Activity: The tetrazole ring is a key component of several angiotensin II receptor blockers (ARBs) used to treat high blood pressure.

Further research and biological screening are necessary to determine the specific pharmacological profile of this compound. This guide provides the foundational information required to undertake such an investigation.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(2-Bromo-benzyl)-2H-tetrazole

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-(2-Bromo-benzyl)-2H-tetrazole, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data interpretation, and visualization of fragmentation pathways.

Introduction

This compound belongs to the class of tetrazole-containing heterocyclic compounds. Tetrazoles are recognized as metabolically stable isosteres for carboxylic acid groups, making them valuable functional groups in medicinal chemistry. The presence of a bromine atom and the benzyl-tetrazole linkage introduces specific characteristics in its mass spectrum, which are crucial for its structural elucidation and characterization. This guide will delve into the expected fragmentation patterns under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[1] This results in pairs of peaks (M+ and M+2) of almost equal intensity for all bromine-containing fragments.[1]

Table 1: Predicted m/z Values and Relative Abundances for Key Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (79Br) | m/z (81Br) | Predicted Relative Abundance | Notes |

| [M]+• | C8H7BrN4 | 238 | 240 | Moderate | Molecular ion peak with characteristic bromine isotopic pattern. |

| [M-N2]+• | C8H7BrN2 | 210 | 212 | High | Loss of a neutral nitrogen molecule is a common fragmentation for tetrazoles.[2] |

| [C7H6Br]+ | Bromotropylium ion | 169 | 171 | High | Formed by cleavage of the bond between the methylene group and the tetrazole ring. This fragment is expected to be a stable tropylium ion. |

| [C7H7]+ | Tropylium ion | 91 | - | Moderate | Loss of the bromine atom from the bromotropylium ion. |

| [C6H5]+ | Phenyl cation | 77 | - | Low | Fragmentation of the tropylium ion. |

| [CHN4]+ | Tetrazole fragment | 69 | - | Low | Cleavage resulting in the tetrazole moiety. |

Experimental Protocols

A standard protocol for the mass spectrometry analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is detailed below.

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

-

Mass Range: m/z 50-350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

3.3. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak.

-

Identify the molecular ion and its isotopic pattern to confirm the presence of bromine.

-

Analyze the fragmentation pattern and compare it with the predicted data in Table 1 and the proposed fragmentation pathway in Figure 2.

Visualization of Workflows and Pathways

4.1. Experimental Workflow

Caption: Experimental workflow for GC-MS analysis.

4.2. Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation pathway.

Discussion

The mass spectrometry analysis of this compound is anticipated to yield a spectrum with clear, interpretable features. The most telling characteristic will be the isotopic signature of bromine in the molecular ion and its fragments.[1] The primary fragmentation pathways are expected to involve the cleavage of the tetrazole ring and the bond connecting the benzyl group to the ring.

The loss of a neutral nitrogen molecule (N2) from the tetrazole ring is a well-documented fragmentation pathway for this class of compounds, leading to a stable fragment ion.[2] Another significant fragmentation is the cleavage of the C-C bond between the methylene bridge and the tetrazole ring, which would result in the formation of a stable bromotropylium ion. Subsequent loss of the bromine atom or further fragmentation of the aromatic ring can also be expected.

For analyses using soft ionization techniques like ESI, the fragmentation will likely be less extensive. In positive ion mode, the protonated molecule [M+H]+ would be the base peak. Tandem mass spectrometry (MS/MS) would be necessary to induce fragmentation, which would likely proceed via the loss of neutral molecules such as N2 and HBr. In negative ion mode, the deprotonated molecule [M-H]- would be observed, and fragmentation might involve the loss of N2.[2]

Conclusion

The mass spectrometry of this compound provides a robust method for its identification and structural confirmation. The predictable isotopic patterns from the bromine atom and the characteristic fragmentation of the benzyl-tetrazole core allow for confident analysis. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds.

References

The Ascendant Therapeutic Potential of Substituted Tetrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acid and amide functionalities, have propelled the development of a diverse array of substituted tetrazole compounds with significant therapeutic potential.[1][2][3][4][5] This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity of Substituted Tetrazoles

Substituted tetrazole derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[4][6][7][8][9] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of signaling pathways crucial for tumor growth and survival.[6][10]

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various substituted tetrazole compounds is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 35.81 | [11] |

| Compound 2 | HepG2 (Liver) | 4.2 | [9] |

| Compound 3 | A431 (Skin) | - | [12] |

| Compound 4 | HCT116 (Colon) | - | [12] |

| Compound 5 | Ovarian (SK-OV-3) | Growth % of 34.94 | [13] |

| Thiazole-Tetrazole Hybrid 1 | MCF-7 (Breast) | 11.9 | [8] |

| Thiazole-Tetrazole Hybrid 2 | MCF-7 (Breast) | 16.5 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Substituted tetrazole compounds

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL and incubate overnight to allow for cell attachment.[16]

-

Compound Treatment: Treat the cells with various concentrations of the substituted tetrazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Many substituted tetrazoles exert their anticancer effects by inducing apoptosis, or programmed cell death. A simplified representation of a potential signaling pathway is depicted below.

Antimicrobial Activity of Substituted Tetrazoles

Substituted tetrazoles have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[1][17][18][19][20] Their ability to inhibit microbial growth makes them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of selected substituted tetrazole compounds is presented below, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration that inhibits visible microbial growth.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound e1 | Enterococcus faecalis | 1.2 | [17] |

| Compound b1 | Enterococcus faecalis | 1.3 | [17] |

| Compound c1 | Enterococcus faecalis | 1.8 | [17] |

| Compound 2b | Enterococcus faecalis | 3.90 | [18] |

| Compound 2d | Staphylococcus epidermidis | 7.81 | [18] |

| Compound 2f | Candida albicans | 3.90 | [18] |

| Compound 1c | Escherichia coli | 15.06 (µM) | [20] |

| Compound 5c | Escherichia coli | 13.37 (µM) | [20] |

| Imide-tetrazole 1 | Staphylococcus aureus | 0.8 | [19] |

| Imide-tetrazole 2 | Staphylococcus aureus | 0.8 | [19] |

| Imide-tetrazole 3 | Staphylococcus aureus | 0.8 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[21][22][23]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials:

-

Substituted tetrazole compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the tetrazole compounds in the appropriate broth directly in the wells of a 96-well plate.[22]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[17]

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.[21]

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density. The MIC is the lowest concentration with no visible growth.

Anti-inflammatory Activity of Substituted Tetrazoles

Several substituted tetrazole derivatives have exhibited significant anti-inflammatory properties in various in vivo models.[9][24][25][26] Their ability to modulate inflammatory pathways suggests their potential as therapeutic agents for inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of some tetrazole derivatives, as evaluated by the carrageenan-induced paw edema model, is presented below.

| Compound ID | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Time (h) | Reference |

| Compound I-V | Rat | 50 | Moderate enhancement | - | [25] |

| Imidazophosphor ester based tetrazolo[1,5-b]pyridazine 1 | Mouse | 50 | 95-108 | 6 | [24] |

| Imidazophosphor ester based tetrazolo[1,5-b]pyridazine 2 | Mouse | 50 | 114 | 6 | [24] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for screening the acute anti-inflammatory activity of compounds.[27][28][29][30][31]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Substituted tetrazole compounds

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., indomethacin, diclofenac)

Procedure:

-

Animal Grouping and Fasting: Divide the animals into groups and fast them overnight before the experiment.

-

Compound Administration: Administer the substituted tetrazole compounds or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Carrageenan Injection: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[28]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antiviral Activity of Substituted Tetrazoles

The unique structural features of tetrazoles have also been exploited in the development of antiviral agents.[2][3][15][32][33] These compounds have shown inhibitory activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[3][34]

Quantitative Antiviral Activity Data

The antiviral activity of some tetrazole derivatives is summarized in the table below.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Diketotetrazole 1 | Hepatitis C Virus (HCV) | - | 3.9 | [2] |

| Tetrazole phosphonic acid 1 | Influenza virus transcriptase | - | - | [3] |

| Tetrazole phosphonic acid 2 | Influenza virus transcriptase | - | - | [3] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell culture.[34][35]

Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The formation of plaques (localized areas of cell death) is then visualized and counted. A reduction in the number of plaques indicates antiviral activity.

Materials:

-

Substituted tetrazole compounds

-

Virus stock

-

Host cell line (e.g., MDCK, Vero)

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Staining solution (e.g., crystal violet, MTT)

Procedure:

-

Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus in the presence of different concentrations of the tetrazole compound.

-

Overlay Application: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 (50% effective concentration).

This technical guide underscores the significant and diverse biological potential of substituted tetrazole compounds. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and evaluation of novel tetrazole-based therapeutic agents.

References

- 1. Synthesis and Study Antimicrobial Activities of Some Novel Tetrazole Derivatives [ejchem.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. The antiviral activity of tetrazole phosphonic acids and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 11. researchgate.net [researchgate.net]

- 12. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chalcogen.ro [chalcogen.ro]

- 14. researchhub.com [researchhub.com]

- 15. researchgate.net [researchgate.net]

- 16. texaschildrens.org [texaschildrens.org]

- 17. ajgreenchem.com [ajgreenchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 31. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 32. asianpubs.org [asianpubs.org]

- 33. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity [mdpi.com]

- 34. Tetrazolium-based plaque assay for HIV-1 and HIV-2, and its use in the evaluation of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 5-(2-Bromo-benzyl)-2H-tetrazole Derivatives: A Technical Guide

Abstract: The tetrazole nucleus is a cornerstone in medicinal chemistry, recognized as a bioisostere for the carboxylic acid group and a key pharmacophore in numerous therapeutic agents. This technical guide outlines a comprehensive strategy for the initial biological screening of a novel series of 5-(2-Bromo-benzyl)-2H-tetrazole derivatives. The document provides detailed experimental protocols for assessing in vitro anticancer and antimicrobial activities, methods for data presentation, and visual workflows to guide researchers and drug development professionals in evaluating the therapeutic potential of this chemical class.

Introduction

Tetrazole and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and antihypertensive properties.[1][2][3] The tetrazole ring's ability to act as a metabolically stable substitute for a carboxylic acid group enhances its utility in drug design, improving pharmacokinetic profiles.[3] The incorporation of a 2-bromobenzyl moiety at the 5-position introduces a unique structural element with potential for specific interactions with biological targets. The bromine atom can act as a key interaction point and provides a handle for further synthetic modifications.

This guide details the preliminary but essential steps in evaluating the biological promise of novel this compound derivatives through a systematic screening cascade. The primary focus is on two key therapeutic areas with significant unmet needs: oncology and infectious diseases.

Biological Screening Strategy

The initial evaluation of newly synthesized compounds follows a structured workflow designed to efficiently identify promising candidates for further development. The process begins with the acquisition of the synthesized and purified tetrazole derivatives, which are then subjected to a panel of primary in vitro assays to determine their cytotoxic and antimicrobial potential. Active compounds, or "hits," are then confirmed and prioritized for more advanced secondary screening and mechanism of action studies.

In Vitro Anticancer Screening

The primary objective of the anticancer screening is to identify derivatives that exhibit cytotoxicity against human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Data Presentation: Cytotoxicity Against Cancer Cell Lines

The results of the anticancer screening are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data should be organized in a clear tabular format for comparative analysis. The following table presents representative data for a hypothetical series of derivatives.

| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |

| BBT-01 | Unsubstituted | 25.4 | 32.1 | 28.9 |

| BBT-02 | 4-Fluoro | 15.2 | 18.5 | 16.7 |

| BBT-03 | 4-Methoxy | > 50 | > 50 | > 50 |

| BBT-04 | 3,4-Dichloro | 8.9 | 11.2 | 9.5 |

| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.0 |

Note: The data presented is illustrative and serves as an example of how to report results.

Visualization: MTT Assay Workflow

The workflow for the MTT assay is a sequential process involving cell culture, compound treatment, and colorimetric measurement.

Antimicrobial Susceptibility Testing

The goal of antimicrobial screening is to determine the potency of the tetrazole derivatives against a panel of pathogenic bacteria. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Data Presentation: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is quantified by the MIC value. A lower MIC value indicates greater potency. The data should be tabulated to compare the activity of different derivatives against various bacterial strains, including both Gram-positive and Gram-negative organisms.

| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |

| BBT-01 | Unsubstituted | 64 | 128 |

| BBT-02 | 4-Fluoro | 32 | 64 |

| BBT-03 | 4-Methoxy | > 256 | > 256 |

| BBT-04 | 3,4-Dichloro | 16 | 32 |

| Ciprofloxacin | (Reference Drug) | 1 | 0.5 |

Note: The data presented is illustrative and serves as an example of how to report results.

Visualization: Broth Microdilution Workflow

The broth microdilution method involves serial dilution of the test compounds and inoculation with a standardized bacterial suspension.

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay[8][9]

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the tetrazole derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a reference drug.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[9]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[9]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Broth Microdilution for MIC Determination[6][11]

-

Compound Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Dissolve the test compounds in a suitable solvent (e.g., DMSO) and add 100 µL of the highest concentration to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

-

Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

-

Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives no bacteria.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[6]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The initial biological screening protocols described in this guide provide a robust framework for evaluating the anticancer and antimicrobial potential of novel this compound derivatives. The systematic application of these assays allows for the efficient identification of lead compounds. Derivatives exhibiting potent activity (e.g., low micromolar IC50 or low µg/mL MIC values) should be prioritized for further investigation, including selectivity testing against normal cell lines, screening against a broader panel of cancer cells or microbial strains, and subsequent studies to elucidate their mechanism of action. This foundational screening is a critical first step in the long and complex process of drug discovery and development.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. phmethods.net [phmethods.net]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Discovery and History of Functionalized Tetrazoles in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a purely synthetic scaffold not found in nature.[1] Since its discovery, it has evolved from a chemical curiosity into a "privileged" structure in medicinal chemistry.[2] This is largely due to its role as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity.[3][4] This unique combination of properties has led to the incorporation of the tetrazole moiety into more than 20 marketed drugs, spanning a wide range of therapeutic areas including antihypertensive, antibacterial, antifungal, and anticancer agents.[2][3] This guide provides a comprehensive overview of the history, synthesis, and application of functionalized tetrazoles, with a focus on their pivotal role in drug discovery.

The Genesis of Tetrazole Chemistry: Early Discoveries

The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin, who first synthesized a derivative of this novel ring system.[1] He produced the first tetrazole by reacting dicyanophenylhydrazine with nitrous acid.[1] However, the most fundamental and enduring method for creating the tetrazole ring, the [3+2] cycloaddition of an azide to a nitrile, was first described by Hantzsch and Vagt in 1901.[1] This reaction, often referred to as the Huisgen cycloaddition, remains a cornerstone of tetrazole synthesis today.[1][5] The parent compound, 1H-tetrazole, was first prepared by the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure.[6]

Evolution of Synthetic Methodologies

The synthesis of functionalized tetrazoles has evolved significantly since its inception, with the Huisgen 1,3-dipolar cycloaddition between nitriles and azides being the most common method.[1][7] This reaction is versatile and can be catalyzed by various agents to improve yields and reaction conditions.[8]

The Huisgen [3+2] Cycloaddition

The classic method for synthesizing 5-substituted-1H-tetrazoles involves the reaction of an organic nitrile with an azide source, such as sodium azide, often in the presence of a proton source like ammonium chloride or a Lewis acid like zinc bromide.[5] Electron-withdrawing groups on the nitrile facilitate the reaction.[1]

Ugi Multicomponent Reaction

In 1961, Ivar Ugi reported that hydrazoic acid (HN₃) could replace the carboxylic acid component in the Ugi four-component reaction (Ugi-4CR) to produce 1,5-disubstituted tetrazoles.[1][9] This multicomponent approach offers a high degree of molecular diversity from simple starting materials in a single step, making it a powerful tool in combinatorial chemistry and drug discovery.[1]

Modern Synthetic Developments

Recent advancements in tetrazole synthesis have focused on developing milder, more efficient, and environmentally friendly methods. These include the use of heterogeneous catalysts, microwave-assisted synthesis, and flow chemistry.[8][10][11] For instance, zinc(II) chloride has been shown to be an effective catalyst for the conversion of thiocyanates and nitriles to 5-substituted 1H-tetrazoles.[12]

Functionalized Tetrazoles in Medicinal Chemistry: The Carboxylic Acid Bioisostere

The most significant application of 5-substituted tetrazoles in drug design is their use as a non-classical bioisostere of the carboxylic acid group.[4][13] This substitution is often advantageous, as it can preserve or even improve the biological activity of a parent compound while enhancing its pharmacokinetic properties.[14]

Physicochemical Properties

Tetrazoles exhibit pKa values (typically 4.5-4.9) very similar to carboxylic acids (pKa ~4.2-4.5), allowing them to exist as anions at physiological pH and engage in similar ionic interactions with biological targets.[15] However, the tetrazolate anion is significantly more lipophilic than the corresponding carboxylate.[14] This increased lipophilicity can lead to better membrane permeability and oral bioavailability.[14][15] The negative charge in the tetrazolate anion is also delocalized over the five-membered ring, which can be favorable for ligand-protein interactions.[14]

| Functional Group | pKa | LogP (Octanol/Water) | Key Features |

| Carboxylic Acid | ~4.2 - 4.5 | Varies | Planar, acts as H-bond donor/acceptor |

| 1H-Tetrazole | ~4.5 - 4.9[15] | Generally higher than corresponding carboxylic acid | Planar, metabolically stable, increased lipophilicity[3][14] |

| 5-Oxo-1,2,4-oxadiazole | ~6 - 7[13] | More lipophilic than tetrazole[13] | Planar, acidic, used as tetrazole alternative[13] |

| Acyl Sulfonamide | ~5.2[16] | Varies | Weaker acid than carboxylic acid, can form multiple H-bonds |

| Aryl Sulfonamide | ~8.5[16] | Varies | Weaker acid than carboxylic acid |

The "Sartan" Revolution: A Case Study in Bioisosterism

The development of the angiotensin II type 1 (AT₁) receptor antagonists, commonly known as "sartans," provides a compelling example of the power of tetrazole bioisosterism.[13] These drugs are widely used to treat hypertension, diabetic nephropathy, and congestive heart failure.[17][18]

In the development of Losartan, the first-in-class sartan, researchers found that while the parent carboxylic acid compound showed potent in vitro activity, it had poor oral bioavailability.[13][15] Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved oral efficacy.[15] This success paved the way for a new class of antihypertensive drugs, including Valsartan, Irbesartan, and Candesartan, all of which feature a critical 5-substituted tetrazole moiety.[3]

dot digraph "Sartan_Development_Timeline" { rankdir="LR"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_Discovery" { label="Discovery & Rationale"; bgcolor="#F1F3F4"; "Carboxylic_Acid_Lead" [label="Carboxylic Acid Lead\n(Potent in vitro, Poor Bioavailability)", fillcolor="#FBBC05"]; "Bioisosterism" [label="Bioisosteric Replacement\n(Tetrazole for Carboxylic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carboxylic_Acid_Lead" -> "Bioisosterism" [label="Improves\nPharmacokinetics"]; }

subgraph "cluster_Development" { label="Drug Development"; bgcolor="#F1F3F4"; "Losartan" [label="Losartan\n(First-in-class 'Sartan')", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Other_Sartans" [label="Valsartan, Irbesartan,\nCandesartan, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bioisosterism" -> "Losartan" [label="Leads to"]; "Losartan" -> "Other_Sartans" [label="Paves way for"]; }

subgraph "cluster_Outcome" { label="Clinical Outcome"; bgcolor="#F1F3F4"; "Marketed_Drugs" [label="Successful Antihypertensive\nDrug Class", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Other_Sartans" -> "Marketed_Drugs"; } } Logical workflow for the development of sartan drugs.

Mechanism of Action of Sartans

Angiotensin II is a hormone that causes vasoconstriction and stimulates the release of aldosterone, leading to an increase in blood pressure.[19][20] Sartans act by selectively blocking the AT₁ receptor, preventing angiotensin II from binding and exerting its pressor effects.[17] This blockade results in vasodilation, reduced aldosterone secretion, and a subsequent lowering of blood pressure.[17][21]

dot digraph "Sartan_MoA" { graph [splines=ortho, nodesep=0.6]; node [shape="box", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

"Angiotensinogen" [label="Angiotensinogen\n(from Liver)", fillcolor="#F1F3F4"]; "Renin" [label="Renin\n(from Kidney)", shape="ellipse", fillcolor="#FFFFFF"]; "Angiotensin_I" [label="Angiotensin I", fillcolor="#F1F3F4"]; "ACE" [label="ACE", shape="ellipse", fillcolor="#FFFFFF"]; "Angiotensin_II" [label="Angiotensin II", fillcolor="#FBBC05"]; "AT1_Receptor" [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sartans" [label="Sartans\n(e.g., Losartan)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Vasoconstriction" [label="Vasoconstriction", fillcolor="#F1F3F4"]; "Aldosterone" [label="Aldosterone Secretion", fillcolor="#F1F3F4"]; "Blood_Pressure" [label="Increased\nBlood Pressure", shape="doubleoctagon", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Angiotensinogen" -> "Angiotensin_I" [label=" cleaved by"]; "Renin" -> "Angiotensin_I"; "Angiotensin_I" -> "Angiotensin_II" [label=" converted by"]; "ACE" -> "Angiotensin_II"; "Angiotensin_II" -> "AT1_Receptor" [label=" binds to"]; "Sartans" -> "AT1_Receptor" [label=" blocks", style="dashed", color="#EA4335", arrowhead="tee"]; "AT1_Receptor" -> "Vasoconstriction" [label=" leads to"]; "AT1_Receptor" -> "Aldosterone" [label=" leads to"]; "Vasoconstriction" -> "Blood_Pressure"; "Aldosterone" -> "Blood_Pressure"; } Signaling pathway of the Renin-Angiotensin System and ARB action.

Experimental Protocols for Key Syntheses

Detailed and reliable synthetic procedures are crucial for researchers. Below are representative protocols for the formation of a 5-substituted tetrazole and the synthesis of key sartan drugs.

General Protocol for 5-Substituted Tetrazole Synthesis (Huisgen Cycloaddition)

This protocol is adapted from the synthesis of 5-(4-nitrophenyl)-1H-tetrazole.[5][22]

-

Reaction: 4-nitrobenzonitrile + Sodium Azide → 5-(4-nitrophenyl)-1H-tetrazole

-

Reagents and Conditions:

-

To a solution of 4-nitrobenzonitrile (1.0 eq) in water, add sodium azide (1.5 eq) and zinc bromide (1.0 eq).

-

Heat the mixture to reflux (approximately 100°C) and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid (e.g., 3N HCl) to precipitate the product.[23]

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Synthesis of Losartan Potassium

The synthesis of Losartan often involves the coupling of two key fragments followed by tetrazole formation and deprotection. A late-stage deprotection step is outlined below.[24][25][26]

-

Reaction: Trityl Losartan + Potassium Tertiary Butoxide → Losartan Potassium

-

Reagents and Conditions:

-

Under a nitrogen atmosphere, dissolve potassium tertiary butoxide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or a methanol/tertiary butanol mixture.[24][25]

-

Add Trityl Losartan (1.0 eq) to the solution.

-

Reflux the mixture for approximately 9-12 hours, monitoring for completion by TLC.[25]

-

Upon completion, concentrate the reaction mass and cool to approximately -5°C to precipitate by-products.[25]

-

Filter the mixture. The filtrate contains the potassium salt of Losartan.

-

The crude product is then purified by recrystallization from a solvent such as isopropyl alcohol.[24][25]

-

-

Expected Yield: ~82%[25]

Synthesis of Valsartan

The synthesis of Valsartan typically involves the reaction of 4-bromomethyl-2′-cyanobiphenyl with L-valine methyl ester, followed by acylation, cyclization to form the tetrazole, and finally, hydrolysis.[27] The hazardous use of tributyltin azide is a drawback in older syntheses.[27]

-

Key Cyclization Step (Tributyltin Azide Method):

-

Hydrolysis to Final Product:

Synthesis of Irbesartan

The synthesis of Irbesartan also involves the formation of the tetrazole ring from a nitrile precursor.[23]

-

Key Cyclization Step (Tributyltin Azide Method):

-

Work-up and Isolation:

-

After the reaction, the mixture is treated with aqueous sodium hydroxide (e.g., 1N NaOH) to form the sodium salt of Irbesartan, which partitions into the aqueous phase.[23]

-

The aqueous phase is separated, washed with an organic solvent, and then acidified with HCl (e.g., 3N HCl) to precipitate the Irbesartan product.[23]

-

The product is collected by filtration, washed with water, and dried. It can be further purified by crystallization from a solvent like ethanol.[23]

-

-

Expected Yield: ~86% (for the cyclization and work-up steps).[23]

dot digraph "Sartan_Synthesis_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_Fragments" { label="Starting Fragments"; bgcolor="#F1F3F4"; "Nitrile_Fragment" [label="Biphenyl Nitrile\nFragment", fillcolor="#FFFFFF"]; "Sidechain_Fragment" [label="Amine/Imidazole/Spirocycle\nFragment", fillcolor="#FFFFFF"]; }

subgraph "cluster_Assembly" { label="Core Assembly & Tetrazole Formation"; bgcolor="#F1F3F4"; "Coupling" [label="Fragment Coupling\n(e.g., Alkylation, Suzuki)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cycloaddition" [label="[3+2] Cycloaddition\n(Nitrile + Azide Source)", fillcolor="#FBBC05"]; "Coupling" -> "Cycloaddition"; }

subgraph "cluster_Final" { label="Final Steps"; bgcolor="#F1F3F4"; "Deprotection" [label="Deprotection\n(if applicable, e.g., Trityl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Purification &\nSalt Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Sartan" [label="Final API\n(Losartan, Valsartan, etc.)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cycloaddition" -> "Deprotection"; "Deprotection" -> "Purification"; "Purification" -> "Final_Sartan"; }

"Nitrile_Fragment" -> "Coupling"; "Sidechain_Fragment" -> "Coupling"; } A generalized experimental workflow for sartan synthesis.

Conclusion and Future Outlook

From its initial discovery in the late 19th century, the tetrazole ring has become an indispensable tool in modern medicinal chemistry. Its ability to act as a metabolically stable and more lipophilic bioisostere for carboxylic acids has been masterfully exploited in the development of numerous blockbuster drugs, most notably the sartan family of antihypertensives. The continued evolution of synthetic methodologies, including multicomponent reactions and green chemistry approaches, promises to further expand the accessibility and diversity of functionalized tetrazoles. As our understanding of molecular recognition and drug metabolism deepens, the tetrazole scaffold is poised to remain a central element in the design of new and improved therapeutic agents for the foreseeable future.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Tetrazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. d-nb.info [d-nb.info]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. drughunter.com [drughunter.com]

- 16. web.uvic.ca [web.uvic.ca]

- 17. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 18. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. US7652147B2 - Process for preparation of Irbesartan - Google Patents [patents.google.com]

- 24. imanagerpublications.com [imanagerpublications.com]

- 25. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 5-(2-Bromo-benzyl)-2H-tetrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 5-(2-Bromo-benzyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data, this document focuses on the experimental methodology for determining solubility and presents a hypothetical solubility profile to serve as a template for experimental data logging. The guide details the widely accepted shake-flask method for solubility determination and includes a visual representation of the experimental workflow.

Introduction

This compound belongs to the class of substituted tetrazoles, which are recognized as important scaffolds in drug discovery. Tetrazoles are often used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its purification, formulation, and bioavailability. Understanding the solubility profile is therefore essential during the early stages of drug development.

Hypothetical Solubility Data

The following table summarizes a hypothetical solubility profile of this compound in a range of organic solvents at two different temperatures. This data is for illustrative purposes only and should be replaced with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 15.2 | 0.0636 |

| 40 | 28.9 | 0.1209 | |

| Ethanol | 25 | 12.5 | 0.0523 |

| 40 | 24.1 | 0.1008 | |

| Acetone | 25 | 35.8 | 0.1497 |

| 40 | 62.3 | 0.2606 | |

| Acetonitrile | 25 | 8.4 | 0.0351 |

| 40 | 16.7 | 0.0698 | |

| Dichloromethane | 25 | 22.1 | 0.0924 |

| 40 | 40.5 | 0.1694 | |

| Ethyl Acetate | 25 | 18.6 | 0.0778 |

| 40 | 34.2 | 0.1431 | |

| N,N-Dimethylformamide (DMF) | 25 | 55.3 | 0.2313 |

| 40 | 98.7 | 0.4128 | |

| Dimethyl Sulfoxide (DMSO) | 25 | 78.9 | 0.3299 |

| 40 | 135.4 | 0.5663 |

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental values should be determined using the protocol outlined below.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][2][3][4] It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

3.2. Procedure

-

Preparation of Solvent: Prepare a sufficient quantity of the desired organic solvent.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[2]

-

Solvent Addition: Accurately dispense a known volume of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 40 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the solute in the solution no longer changes.[2]

-